LDC7559

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

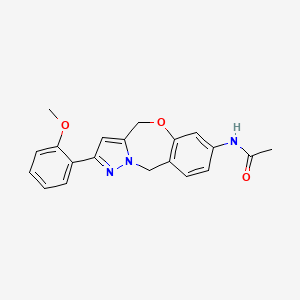

Structure

3D Structure

Propriétés

IUPAC Name |

N-[2-(2-methoxyphenyl)-4,10-dihydropyrazolo[5,1-c][1,4]benzoxazepin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOIINXSFCQLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CN3C(=CC(=N3)C4=CC=CC=C4OC)CO2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LDC7559: A Technical Guide to its Mechanism of Action as a Gasdermin D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LDC7559 is a small molecule inhibitor that has been identified as a potent modulator of a pro-inflammatory form of programmed cell death known as pyroptosis.[1] Its primary mechanism of action is the direct inhibition of Gasdermin D (GSDMD), the key executioner protein in the pyroptosis pathway.[2][3] By specifically targeting the N-terminal fragment of GSDMD (GSDMD-NT), this compound prevents the formation of pores in the cell membrane, thereby blocking the release of inflammatory cytokines such as IL-1β and IL-18, and ultimately preventing cell lysis.[4][5][6] This inhibitory action has shown significant therapeutic potential in preclinical models of neuroinflammatory conditions, including subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI), where it reduces microglial activation, neuronal death, and improves functional outcomes.[7][8]

Core Mechanism of Action: Direct Inhibition of Gasdermin D

The central mechanism of this compound revolves around its direct interaction with the Gasdermin D (GSDMD) protein. In the process of pyroptosis, inflammatory caspases (such as caspase-1, -4, -5, and -11) cleave GSDMD into two fragments: an N-terminal domain (GSDMD-NT) and a C-terminal domain (GSDMD-CT).[6][9] The GSDMD-NT fragment is the active, pore-forming unit.

This compound functions by directly blocking the cytotoxic activity of the GSDMD-NT domain.[2][4] Studies have demonstrated that this compound does not interfere with the upstream activation of inflammasomes (like NLRP3) or the subsequent caspase-1-mediated cleavage of GSDMD.[1][7] Instead, it acts downstream, preventing the GSDMD-NT fragments from oligomerizing and inserting into the plasma membrane to form pores.[5][6] This specific targeting was confirmed through affinity chromatography and mass spectrometry, which identified GSDMD as the primary binding partner of an this compound derivative from cell lysates.[4]

By neutralizing the GSDMD-NT domain, this compound effectively halts the final execution step of pyroptosis. This prevents the lytic cell death characteristic of pyroptosis and blocks the release of mature inflammatory cytokines, such as IL-1β and IL-18, which are crucial mediators of the inflammatory response.[4][7]

The Pyroptosis Signaling Pathway and this compound's Point of Intervention

Pyroptosis is a critical component of the innate immune response, initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).[10] This recognition leads to the assembly of inflammasomes, multi-protein complexes that activate inflammatory caspases.[9]

The canonical pathway involves the activation of caspase-1, which then cleaves both GSDMD and the precursors of IL-1β and IL-18.[6] The non-canonical pathway is triggered by intracellular lipopolysaccharide (LPS) and results in the activation of caspase-4/5 (in humans) or caspase-11 (in mice), which also cleave GSDMD to initiate pyroptosis.[6][9] this compound intervenes at the final, crucial step common to these pathways: the pore-forming activity of the GSDMD-N-terminal fragment.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo experimental models.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type / System | Stimulus | Measured Effect | Concentration / IC50 | Reference |

| IL-1β Release | Human Primary Monocytes | Silica Crystals | Inhibition of IL-1β release | 1 - 10 µM | [4] |

| IL-1β Release | THP-1 Cells | LPS | Inhibition of IL-1β release | 1 - 10 µM | [4] |

| GSDMD-NT Toxicity | HEK293T Cells | Transfection of GSDMD-NT | Blocked lethal effect | 1 - 5 µM | [2] |

| NETosis | Murine Neutrophils | PMA | Inhibition of NET formation | IC50 ~5.6 µM | [9][10] |

| NETosis | Murine Neutrophils | Cholesterol Crystals | Inhibition of NET formation | IC50 ~300 nM | [9][10] |

| Cytokine Release | Neuron-Microglia Co-culture | Hemoglobin (Hb) | Inhibition of IL-1β, IL-6, IL-18 | 50 µM | [7][11] |

| Cell Viability | Neuron-Microglia Co-culture | Hemoglobin (Hb) | Increased neuronal viability | 50 µM | [7][11] |

Table 2: In Vivo Efficacy of this compound in a Subarachnoid Hemorrhage (SAH) Rat Model

| Parameter | Measured Effect | Dosage | Time Point | Reference |

| Neurological Deficits | Improved modified Garcia score | 20 mg/kg | 24h & 72h | [7] |

| Motor Deficits | Improved beam-walking test | 20 mg/kg | 24h & 72h | [7] |

| Brain Edema | Significantly reduced | 20 mg/kg & 30 mg/kg | 24h | [7] |

| Microglial Activation | Markedly suppressed | 20 mg/kg | - | [7] |

| Neuronal Pyroptosis | Significantly inhibited | 20 mg/kg | - | [12] |

| GSDMD Levels | Decreased total and cleaved GSDMD | 20 mg/kg | - | [7][12] |

Key Experimental Protocols

The mechanism of this compound was elucidated through a series of specific experimental procedures.

Protocol 1: Target Identification via Affinity Chromatography

This protocol was designed to identify the direct binding target of this compound.

-

Bait Compound Synthesis: A derivative of this compound (LDC2618) was synthesized and immobilized on chromatography beads to serve as "bait".[4]

-

Cell Lysate Preparation: Cell lysates were prepared from a relevant cell line (e.g., neutrophils) to provide a source of total cellular proteins.[4]

-

Affinity Pulldown: The cell lysate was incubated with the LDC2618-coated beads, allowing the target protein to bind to the immobilized compound.[4]

-

Competitive Elution: To ensure specificity, the beads were washed, and bound proteins were eluted using the original, free this compound compound. This ensures that only proteins that specifically bind to the compound class are released.[4]

-

Protein Identification: The eluted proteins were separated and analyzed by mass spectrometry to identify the protein(s) that specifically bound to the this compound derivative. GSDMD was identified as the most enriched protein.[4]

Protocol 2: In Vitro GSDMD-NT Toxicity Assay

This assay directly tests the ability of this compound to inhibit the cytotoxic function of the active GSDMD fragment.

-

Cell Culture: Human embryonic kidney (HEK293T) cells, which do not endogenously express GSDMD, are cultured.[4]

-

Transfection: Cells are transfected with a plasmid encoding the N-terminal fragment (GSDMD-NT) of either human or murine GSDMD. This directly introduces the active, toxic component of the pyroptosis pathway into the cells.[4]

-

Treatment: A separate group of transfected cells is treated with this compound at various concentrations (e.g., 1 µM and 5 µM).[2] Control groups include cells transfected with full-length GSDMD (non-toxic) and cells treated with caspase inhibitors (expected to have no effect).[4]

-

Viability Assessment: Cell death and viability are measured over time. The toxicity of GSDMD-NT is expected to cause rapid cell death, observed as lysis or membrane permeabilization.[4]

-

Analysis: The results are analyzed to determine if this compound can block the cell death induced directly by GSDMD-NT, confirming its mechanism is downstream of GSDMD cleavage.[4]

Protocol 3: In Vivo Subarachnoid Hemorrhage (SAH) Model

This protocol evaluates the therapeutic efficacy of this compound in a disease model.

-

Model Induction: SAH is induced in adult male rats via endovascular perforation.[7]

-

Drug Administration: this compound (e.g., 20 mg/kg) or vehicle is administered to the rats, typically via intraperitoneal injection, at a set time point after SAH induction.[7]

-

Behavioral Testing: Neurological function is assessed at 24 and 72 hours post-SAH using standardized tests like the modified Garcia score and the beam-walking test.[7]

-

Tissue Collection and Analysis: At the end of the experiment, animals are euthanized, and brain tissue is collected.[7]

-

Endpoint Measurements:

-

Brain Edema: Brain water content is measured to quantify swelling.[7]

-

Western Blot: Protein levels of GSDMD, cleaved GSDMD, and inflammasome components (e.g., NLRP3) are measured in brain lysates.[7]

-

Immunofluorescence: Brain sections are stained with antibodies against GSDMD and markers for specific cell types (e.g., neurons, microglia) to visualize pyroptosis. A TUNEL assay is used to assess apoptosis.[7][12]

-

Conclusion

This compound is a specific, direct inhibitor of Gasdermin D, the executioner of pyroptotic cell death. It acts by neutralizing the pore-forming N-terminal fragment of GSDMD, thereby preventing membrane rupture and the release of key pro-inflammatory cytokines. This mechanism effectively suppresses neuroinflammation and confers significant neuroprotective effects in preclinical models of acute brain injury. The well-defined mechanism of action and demonstrated in vivo efficacy position this compound as a valuable research tool and a promising candidate for the development of therapeutics targeting GSDMD-driven inflammatory diseases.

References

- 1. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Regulation and Modification of GSDMD Signaling in Diseases [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 10. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]

LDC7559: A Specific Inhibitor of Gasdermin D-Mediated Pyroptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyroptosis is a form of programmed lytic cell death that plays a critical role in the innate immune response to pathogens and other danger signals. A key effector in this process is Gasdermin D (GSDMD), which, upon cleavage by inflammatory caspases, forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulated GSDMD activity is implicated in a variety of inflammatory diseases, making it a compelling target for therapeutic intervention. LDC7559 has emerged as a novel, specific small-molecule inhibitor of GSDMD. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of its inhibitory activities, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction to GSDMD and Pyroptosis

Pyroptosis is initiated by the activation of inflammasomes, multi-protein complexes that sense pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). This leads to the activation of inflammatory caspases, primarily caspase-1 in the canonical pathway and caspase-4/5 (in humans) or caspase-11 (in mice) in the non-canonical pathway.[1][2] These caspases then cleave GSDMD, separating its N-terminal pore-forming domain (GSDMD-N) from its C-terminal repressor domain (GSDMD-C).[3][4] The liberated GSDMD-N domain oligomerizes and inserts into the cell membrane, forming pores that disrupt the osmotic potential, leading to cell lysis and the release of inflammatory mediators.[5][6]

This compound: Mechanism of Action

This compound is a pyrazolo-oxazepine-based compound that directly targets and inhibits the function of the GSDMD-N domain.[4][7] Unlike inhibitors that target upstream components of the inflammasome pathway, this compound acts at the final execution step of pyroptosis.[8] Studies have shown that this compound can block the lethal effects of both human and murine GSDMD-N domains when they are ectopically expressed in cells that do not normally express GSDMD, such as HEK293T cells.[8][9] This indicates a direct interaction with the GSDMD-N fragment, preventing it from forming pores in the cell membrane.[9][10] Importantly, this compound does not interfere with the activation of the inflammasome itself or the cleavage of GSDMD by caspases.[11][12]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | Stimulus | Measured Endpoint | This compound Concentration | Inhibition | Reference |

| IL-1β Release | Human Primary Monocytes | Silica Crystals (NLRP3 activator) | IL-1β in supernatant | 1 µM, 5 µM | Significant inhibition | [8][9] |

| IL-1β Release | Human Primary Monocytes | poly(dA:dT) (AIM2 activator) | IL-1β in supernatant | 1 µM, 5 µM | Significant inhibition | [9] |

| GSDMD-N Toxicity | HEK293T cells | Transfection with human GSDMD-N | Cell Death | 1 µM, 5 µM | Significant blockade | [8][9] |

| GSDMD-N Toxicity | HEK293T cells | Transfection with murine GSDMD-N | Cell Death | 1 µM, 5 µM | Significant blockade | [9] |

| NETosis | Murine Neutrophils | Phorbol 12-myristate 13-acetate (PMA) | NET formation | IC50 ~5.6 µM | Inhibition | [4] |

| NETosis | Murine Neutrophils | Cholesterol Crystals | NET formation | IC50 ~300 nM | Inhibition | [4] |

| Cell Viability | Co-culture of neurons and microglia | Hemoglobin (Hb) | Neuronal viability (CCK-8) | 10 µM, 50 µM | Dose-dependent improvement | [13][14] |

| Cytokine Release | Co-culture of neurons and microglia | Hemoglobin (Hb) | IL-1β, IL-6, IL-18 | 10 µM, 50 µM | Dose-dependent reduction | [13][14] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Injury Model | This compound Dosage | Outcome Measures | Results | Reference |

| Rat | Subarachnoid Hemorrhage (SAH) | 20 mg/kg, 30 mg/kg (i.p.) | Neurological scores, brain edema | Significant improvement in neurological function and reduction in brain edema | [12][13] |

| Rat | Subarachnoid Hemorrhage (SAH) | 20 mg/kg (i.p.) | Neuronal pyroptosis (GSDMD+ neurons), apoptosis (TUNEL) | Marked suppression of neuronal pyroptosis and apoptosis | [10][12] |

| Mouse | Traumatic Brain Injury (TBI) | Not specified | Neurobehavioral function, brain tissue loss | Improved neurobehavioral function and mitigated brain tissue loss | [10][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

In Vitro Inhibition of IL-1β Release from Human Primary Monocytes

Objective: To assess the ability of this compound to inhibit inflammasome-induced IL-1β release.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

LPS (from E. coli O111:B4)

-

Silica crystals or poly(dA:dT)

-

This compound (dissolved in DMSO)

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium and allow them to adhere for 2-3 hours to enrich for monocytes.

-

Remove non-adherent cells by washing with PBS.

-

Prime the adherent monocytes with 1 µg/mL LPS for 3-4 hours.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle (DMSO) for 30 minutes.

-

Stimulate the inflammasome by adding silica crystals (250 µg/mL) for NLRP3 activation or by transfecting with poly(dA:dT) (1 µg/mL) for AIM2 activation.

-

Incubate for 6-18 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

GSDMD-N-Terminal Domain Toxicity Assay in HEK293T Cells

Objective: To determine if this compound directly inhibits the pore-forming activity of the GSDMD-N domain.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

Expression plasmids for human or murine GSDMD-N domain (e.g., pCMV-hGSDMD-N)

-

Lipofectamine 2000 or a similar transfection reagent

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo)

-

24-well cell culture plates

Procedure:

-

Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

On the following day, transfect the cells with the GSDMD-N expression plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

Immediately after transfection, add this compound (e.g., 1 µM, 5 µM) or vehicle (DMSO) to the culture medium.

-

Incubate the cells for 18-24 hours.

-

Assess cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of cell health.

-

Normalize the results to mock-transfected cells treated with the vehicle.

In Vivo Evaluation in a Rat Model of Subarachnoid Hemorrhage (SAH)

Objective: To assess the therapeutic potential of this compound in an in vivo model of inflammatory brain injury.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Syringe pump

-

Autologous non-heparinized arterial blood

-

This compound (formulated for intraperitoneal injection)

-

Vehicle control

-

Behavioral testing apparatus (e.g., for modified Garcia score, beam-walking test)

-

Brain tissue processing reagents for histology and protein analysis

Procedure:

-

Induce SAH by injecting autologous arterial blood into the prechiasmatic cistern using a stereotaxic frame. Sham-operated animals undergo the same surgical procedure without blood injection.

-

Administer this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a designated time point post-SAH (e.g., 1 hour).

-

At 24 and 72 hours post-SAH, evaluate neurological deficits using a battery of behavioral tests (e.g., modified Garcia score, beam-walking test).[13]

-

At a terminal endpoint (e.g., 72 hours), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

-

Harvest the brains and assess brain water content to measure edema.

-

Process brain tissue for histological analysis, including immunofluorescence staining for GSDMD and TUNEL staining for apoptosis in neuronal populations.[13][15]

-

Alternatively, brain tissue can be snap-frozen for biochemical analyses such as Western blotting for GSDMD, cleaved GSDMD, and other inflammatory markers.

Signaling Pathways and Experimental Workflows

GSDMD-Mediated Pyroptosis Signaling Pathway

Caption: GSDMD-mediated pyroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: General experimental workflow for characterizing this compound's inhibitory effects.

Conclusion

This compound represents a valuable research tool and a potential therapeutic lead for the treatment of GSDMD-driven inflammatory diseases. Its specific mechanism of action, targeting the executive GSDMD-N domain, provides a focused approach to inhibiting pyroptosis without affecting upstream inflammasome signaling. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug developers working in the field of inflammation and cell death, facilitating further investigation into the role of GSDMD in health and disease and the development of novel anti-inflammatory therapies.

References

- 1. blog.cellsignal.com [blog.cellsignal.com]

- 2. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. blog.abclonal.com [blog.abclonal.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

LDC7559: A Technical Guide to its Role in Pyroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death executed by members of the gasdermin protein family. It is a critical component of the innate immune response to pathogens and sterile danger signals. However, dysregulated pyroptosis contributes to the pathology of numerous inflammatory diseases, making its components attractive therapeutic targets. LDC7559 has emerged as a key small molecule inhibitor in the study of pyroptosis. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, the experimental validation of its effects, and the ongoing scientific discussion regarding its precise molecular target.

Mechanism of Action: Two Competing Models

The scientific literature presents two distinct, and partially conflicting, mechanisms of action for this compound. While initially identified and widely published as a direct inhibitor of Gasdermin D (GSDMD), a more recent chemoproteomic study has proposed an alternative target. Both models are presented here to provide a comprehensive view of the current research landscape.

Primary Model: Direct Inhibition of Gasdermin D (GSDMD)

The predominant model posits that this compound is a selective inhibitor of Gasdermin D (GSDMD), the primary executioner of pyroptosis. In this pathway, inflammasome activation (e.g., via the NLRP3 inflammasome) leads to the activation of inflammatory caspases (caspase-1 in the canonical pathway). These caspases then cleave GSDMD into two fragments: an N-terminal domain (GSDMD-N) and a C-terminal domain (GSDMD-C). The GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the osmotic gradient, cause cell lysis, and facilitate the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3]

This compound is reported to act at the final step of this cascade. It is believed to directly bind to or block the activity of the GSDMD-N domain, thereby preventing pore formation.[1][4] This action occurs downstream of inflammasome activation and GSDMD cleavage, effectively uncoupling caspase-1 activity from the lytic cell death event.[5] Studies have shown that this compound does not significantly affect the expression of NLRP3 or the cleavage of GSDMD itself.[1][2]

Alternative Model: Targeting Phosphofructokinase (PFKL)

A conflicting report has identified the liver-type phosphofructokinase (PFKL), a key glycolytic enzyme, as the primary target of this compound.[6][7] According to this chemoproteomics-based study, this compound and its derivatives act as agonists of PFKL. This activation is proposed to suppress the pentose phosphate pathway, which in turn diminishes the NADPH oxidase 2 (NOX2)-dependent oxidative burst in neutrophils.[7] This mechanism is primarily linked to the inhibition of Neutrophil Extracellular Trap (NET) formation (NETosis), another form of cell death.

Crucially, this study reported that this compound did not prevent GSDMD cleavage, GSDMD-dependent pyroptosis (measured by LDH release), or the ability of the GSDMD-N fragment to permeabilize liposomes.[6] This suggests that the observed anti-inflammatory effects in some models, particularly those involving neutrophils, may be attributable to a GSDMD-independent mechanism.

References

- 1. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective activation of PFKL suppresses the phagocytic oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

LDC7559: A Technical Guide on its Modulatory Effects on Neutrophil Extracellular Trap (NET) Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule LDC7559 and its significant inhibitory effect on Neutrophil Extracellular Trap (NET) formation. Initially identified as a putative inhibitor of Gasdermin D (GSDMD), subsequent research has redefined its mechanism of action, identifying it as a selective agonist of the glycolytic enzyme phosphofructokinase-1 liver type (PFKL). This guide will detail the current, accepted mechanism involving PFKL activation, address the historical context of the GSDMD hypothesis, present quantitative data on this compound's efficacy, provide detailed experimental protocols for studying NETosis, and visualize the key molecular pathways and workflows.

Core Mechanism of Action: PFKL Agonism

This compound inhibits NET formation not through direct interaction with the cell death machinery, but by modulating cellular metabolism. The current scientific consensus is that this compound acts as a potent and selective agonist of phosphofructokinase-1 liver type (PFKL) , the primary isoform of this key glycolytic enzyme found in immune cells.[1][2]

Activation of PFKL by this compound has a critical downstream consequence: it dampens the metabolic flux through the Pentose Phosphate Pathway (PPP) .[1][3] The PPP is essential for the production of nicotinamide adenine dinucleotide phosphate (NADPH), which serves as the primary fuel for the NADPH oxidase 2 (NOX2) complex.[1][3] The NOX2 complex is responsible for generating the reactive oxygen species (ROS) that are a prerequisite for NETosis induced by stimuli like phorbol 12-myristate 13-acetate (PMA).[2]

Therefore, by activating PFKL, this compound effectively reduces the available NADPH pool, suppresses the NOX2-dependent oxidative burst, and consequently inhibits PMA-induced NET formation.[1][3] This targeted metabolic modulation allows this compound to curtail excessive NETosis without broadly compromising basal neutrophil functions.[3]

The Disproven GSDMD Hypothesis: A Historical Perspective

This compound was initially identified in a chemical screen as an inhibitor of NET formation and was reported to act by directly inhibiting Gasdermin D (GSDMD), the pore-forming effector protein of pyroptotic cell death.[4][5] The proposed mechanism suggested that during NETosis, neutrophil elastase cleaves and activates GSDMD, leading to pore formation and nuclear expansion, and that this compound blocked this process.[4][6]

However, subsequent rigorous studies using chemical proteomic strategies failed to show a direct interaction between this compound and GSDMD.[3][7] These studies demonstrated that this compound does not prevent the cleavage of GSDMD nor does it block the pore-forming activity of the active GSDMD N-terminal fragment.[7] Furthermore, it was shown that GSDMD is dispensable for PMA-induced NETosis, solidifying the evidence against the GSDMD-inhibition hypothesis.[2][8]

Quantitative Data Summary

This compound inhibits PMA-induced NETosis in a dose-dependent manner.[7] The compound is effective in the low micromolar range. While potency can vary based on the specific assay and conditions, the available data are summarized below.

| Parameter | Value | Cell Type | Stimulus | Reference |

| NETosis Inhibition | Dose-dependent | Human peripheral blood neutrophils | PMA | [7] |

| Effective Concentration | 1 µM - 10 µM | Human primary neutrophils | PMA | [4][7] |

| Reported IC50 | ~5.6 µM | Murine neutrophils | PMA | [9] |

| Reported IC50 | ~300 nM | Murine neutrophils | Cholesterol Crystals | [9] |

Detailed Experimental Protocols

Isolation of Human Neutrophils

-

Blood Collection: Collect whole blood from healthy donors into collection tubes containing an anticoagulant (e.g., EDTA or sodium heparin).

-

Density Gradient Centrifugation: Carefully layer the whole blood over a density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™). Centrifuge according to the manufacturer's instructions to separate polymorphonuclear cells (PMNs) from mononuclear cells and erythrocytes.

-

Erythrocyte Lysis: Aspirate the PMN layer and wash with a suitable buffer. Perform a hypotonic lysis using sterile, chilled water to remove any remaining red blood cells, followed by restoration of isotonicity with a concentrated salt solution.

-

Cell Counting: Wash the purified neutrophils, resuspend in a complete cell culture medium (e.g., RPMI 1640), and count using a hemocytometer or automated cell counter. Assess viability via Trypan Blue exclusion.

PMA-Induced NETosis Inhibition Assay

This protocol is designed for quantification of NETosis via measurement of extracellular DNA release.

-

Cell Seeding: Seed isolated neutrophils into a 96-well black, clear-bottom tissue culture plate at a density of 2 x 10⁵ cells/well in 100 µL of RPMI medium. Allow cells to adhere for 30-60 minutes at 37°C, 5% CO₂.

-

Inhibitor Treatment: Prepare serial dilutions of this compound (and a vehicle control, e.g., DMSO) in RPMI. Add the desired volume of inhibitor solution to the wells and incubate for 30 minutes at 37°C.

-

NETosis Induction: Add a cell-impermeable DNA dye (e.g., Sytox Green, final concentration ~100-200 nM) to each well. Induce NETosis by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 25-100 nM. Include wells with untreated cells (negative control) and cells treated with PMA only (positive control).

-

Quantification: Immediately place the plate into a plate reader pre-heated to 37°C. Measure fluorescence (e.g., Ex/Em ~485/520 nm for Sytox Green) every 15-30 minutes for a period of 3-4 hours.

-

Data Analysis: Subtract background fluorescence from all readings. Plot fluorescence intensity over time. The Area Under the Curve (AUC) can be calculated to quantify total NETosis. Calculate the percentage inhibition for each this compound concentration relative to the PMA-only control.

Immunofluorescence Visualization of NETs

-

Cell Seeding: Seed isolated neutrophils (2 x 10⁵ cells) onto sterile poly-L-lysine-coated glass coverslips in a 24-well plate. Allow cells to adhere for 30-60 minutes.

-

Treatment and Induction: Treat cells with this compound or vehicle control for 30 minutes, followed by stimulation with PMA (25-100 nM) for 3-4 hours.

-

Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization & Blocking: Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes. Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Staining: Incubate with primary antibodies against NET components (e.g., anti-Myeloperoxidase (MPO), anti-Citrullinated Histone H3 (CitH3)) overnight at 4°C. After washing, incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour. Counterstain DNA with DAPI or Hoechst 33342.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. This compound-treated wells are expected to show a significant reduction in the characteristic web-like structures of extracellular DNA co-localized with MPO and CitH3.[7]

Conclusion for Drug Development Professionals

This compound represents a compelling tool compound for investigating the role of metabolic pathways in neutrophil function and NET-driven pathologies. Its re-characterized mechanism of action, targeting PFKL to suppress the NOX2-dependent oxidative burst, offers a novel therapeutic angle. Instead of directly targeting inflammatory cell death pathways, modulating cellular metabolism provides a more nuanced approach to controlling excessive NET formation in diseases such as acute respiratory distress syndrome (ARDS), thrombosis, and autoimmune disorders. The development of more potent and specific PFKL agonists, inspired by this compound, could yield a new class of anti-inflammatory agents that temper pathological neutrophil activity while potentially preserving essential immune functions.

References

- 1. Selective activation of PFKL suppresses the phagocytic oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSDMD drives canonical inflammasome‐induced neutrophil pyroptosis and is dispensable for NETosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective activation of PFKL suppresses the phagocytic oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gasdermin D plays a vital role in the generation of neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

- 8. embopress.org [embopress.org]

- 9. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

Technical Guide: Investigating the Molecular Target of LDC7559 in Gasdermin D-Mediated Processes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Pyroptosis Signaling Pathway and LDC7559's Proposed Point of Intervention

Pyroptosis is initiated by the activation of inflammasomes in response to pathogens and endogenous danger signals. This leads to the activation of caspase-1, which cleaves GSDMD. The liberated GSDMD-N domain then translocates to the cell membrane to execute cell death. This compound was initially proposed to act at the final step, directly binding to the GSDMD-N domain to prevent its pore-forming activity.

Initial Identification of GSDMD as the Target of this compound

The primary evidence for this compound directly targeting GSDMD comes from affinity chromatography experiments coupled with functional assays in various cell types.[1][2][3]

Experimental Protocol: Affinity Chromatography Pulldown

This method was employed to isolate the binding partner of this compound from cell lysates.[2]

-

Bait Preparation: A derivative of this compound, LDC2618, was immobilized on beads to serve as the "bait."

-

Lysate Incubation: The bait-beads were incubated with cell lysates from human neutrophils to allow for protein binding.

-

Washing: Unbound proteins were washed away to reduce non-specific interactions.

-

Competitive Elution: The beads were then incubated with an excess of the free this compound compound. Proteins that specifically bind to the compound class are displaced from the beads and released into the eluate. This step is crucial for identifying specific interactors over proteins that merely bind to the beads.

-

Analysis: The eluted proteins were separated by SDS-PAGE and analyzed by mass spectrometry. GSDMD was identified as the most enriched protein in the eluate.[2]

Functional Assays and Quantitative Data

Functional assays were performed to confirm that this compound inhibits GSDMD-dependent cellular processes.

-

Inhibition of Pyroptosis and Cytokine Release: this compound was shown to inhibit IL-1β release from human primary monocytes and THP-1 cells upon inflammasome activation.[2][3]

-

Direct Inhibition of GSDMD-N Domain: To demonstrate that this compound acts directly on the GSDMD-N domain, experiments were conducted in HEK293T cells, which do not express endogenous GSDMD. Transfection of the GSDMD-N domain into these cells is lethal. This compound was able to block this lethality, suggesting it interferes with the function of the GSDMD-N domain itself, rather than an upstream process like caspase activation.[2][3]

Conflicting Evidence: A GSDMD-Independent Mechanism

More recent studies have presented contradictory findings, suggesting that this compound does not directly inhibit GSDMD's pore-forming activity.[4]

Experimental Protocols Challenging Direct GSDMD Inhibition

-

Pyroptosis and IL-1β Release Assays: In contrast to earlier reports, a 2021 study showed that this compound did not prevent GSDMD-dependent pyroptosis (measured by LDH release) or IL-1β release from primary human monocytes in response to various inflammasome activators.[4]

-

GSDMD Cleavage Assay: Western blot analysis confirmed that this compound did not prevent the cleavage of full-length GSDMD into its N- and C-terminal fragments upon inflammasome activation.[4]

-

Liposome Permeabilization Assay: A key in vitro experiment tested the direct effect of this compound on the pore-forming capacity of the GSDMD-N fragment. Recombinant GSDMD was cleaved by caspase-4 in the presence of liposomes. Pore formation was measured by the release of a fluorescent cargo. In this cell-free system, this compound failed to prevent GSDMD-N from permeabilizing the liposomes, whereas the known GSDMD inhibitor disulfiram was effective.[4] This result strongly argues against a direct inhibitory binding to the GSDMD-N domain.

This later research identified the glycolytic enzyme phosphofructokinase, platelet-type (PFKP) as the actual target of this compound, suggesting its effects on NETosis are mediated through metabolic reprogramming rather than direct GSDMD inhibition.

Summary of Quantitative Data

The reported inhibitory concentrations of this compound vary significantly depending on the assay and cell type, which may reflect its different mechanisms of action in various contexts.

| Assay | Cell Type / System | Target Process | Reported IC₅₀ / Effective Concentration | Reference |

| IL-1β Release | Human Primary Monocytes | Pyroptosis | 1 - 10 µM (Significant Inhibition) | [2] |

| GSDMD-N Lethality | HEK293T Cells | GSDMD-N Activity | 1 - 5 µM (Significant Inhibition) | [3] |

| NETosis (PMA-induced) | Murine Neutrophils | NET Formation | ~5.6 µM | [5] |

| NETosis (Cholesterol Crystal) | Murine Neutrophils | NET Formation | ~300 nM | [5] |

| Pyroptosis (LDH Release) | Human Primary Monocytes | GSDMD-N Activity | No inhibition observed up to 10 µM | [4] |

| Liposome Permeabilization | Cell-Free System | GSDMD-N Pore Formation | No inhibition observed | [4] |

Conclusion and Future Directions

The investigation into the binding site of this compound on the GSDMD-N domain has led to a re-evaluation of its mechanism of action. While initial, compelling evidence from affinity chromatography and functional assays pointed to direct inhibition of the GSDMD-N pore-forming domain[1][2][3], more recent in vitro and cellular studies have provided strong counter-evidence, indicating that this compound does not block GSDMD cleavage or its ability to form pores[4].

For researchers in the field, this presents a critical case study in drug development and target validation. The current consensus is shifting away from GSDMD as the direct molecular target. It is now understood that this compound likely inhibits GSDMD-downstream events, such as NETosis, through an alternative target, potentially PFKP.

Future research should focus on:

-

Structural Studies: Co-crystallization or cryo-EM studies of this compound with both GSDMD-N and PFKP are needed to definitively confirm the direct binding partner and interaction site.

-

Biophysical Analysis: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) should be used to quantitatively measure the binding affinity of this compound to both potential targets.

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) in relevant cell types could clarify which protein this compound engages with in a cellular context.

Until such studies are published, this compound should be used with caution as a specific GSDMD inhibitor. While it remains a valuable tool compound for studying NETosis, its effects should not be automatically attributed to the direct inhibition of GSDMD's pore-forming function.

References

- 1. Frontiers | The Regulation and Modification of GSDMD Signaling in Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Gasdermin D (GSDMD) as a new target for the treatment of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

An In-depth Technical Guide on Cellular Pathways Modulated by LDC7559 Treatment

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cellular pathways modulated by LDC7559, a selective inhibitor of Gasdermin D (GSDMD). The information presented herein is intended to support further research and drug development efforts targeting inflammatory cell death pathways.

Core Concepts: this compound and Pyroptosis

This compound is a small molecule compound that has been identified as a potent and selective inhibitor of GSDMD, a key executioner protein in the pyroptosis pathway.[1] Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, such as IL-1β and IL-18.[2][3] This process is critically involved in various inflammatory diseases and injuries, including neuroinflammation following subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI).[4][5]

The primary mechanism of action of this compound is the direct inhibition of the N-terminal domain of GSDMD (GSDMD-N).[6] In the canonical pyroptosis pathway, activation of inflammasomes, such as NLRP3, leads to the activation of caspase-1.[2][7] Activated caspase-1 then cleaves full-length GSDMD, releasing the GSDMD-N fragment.[2][7] This fragment oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of inflammatory mediators.[3][7] this compound binds to GSDMD-N, blocking its pore-forming activity and thereby inhibiting pyroptosis and subsequent inflammation.[3][6] Notably, this compound does not appear to significantly affect the expression of NLRP3 itself.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound treatment.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Assay | Treatment Conditions | Observed Effect | Reference(s) |

| Human Primary Monocytes | IL-1β Release (ELISA) | LPS priming + Silica or poly(dA:dT) activation + this compound (1 or 10 µM) | Inhibition of IL-1β release | [6] |

| THP-1 Cells | IL-1β Release (ELISA) | LPS transfection + this compound | Inhibition of IL-1β release | [6] |

| HEK293T Cells | Cell Viability | Transfection with human or murine GSDMD-N + this compound | Blocked GSDMD-N-induced cell death | [1][6] |

| Cultured Neurons | Cell Viability (CCK-8) | Hemoglobin (Hb) stimulation + this compound (5, 25, or 50 µM) | Improved cell viability | |

| Cultured Neurons | Cytokine Release (ELISA) | Hemoglobin (Hb) stimulation + this compound (50 µM) | Reduced levels of IL-1β, IL-6, and IL-18 | |

| Murine Neutrophils | NETosis | PMA or Cholesterol crystal-induced | IC50 of ~5.6 µM (PMA) and ~300 nM (cholesterol crystals) | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Outcome Measures | Observed Effect | Reference(s) |

| Subarachnoid Hemorrhage (SAH) Rats | 10, 20, or 30 mg/kg this compound intraperitoneally 2h post-SAH, then daily | Neurological deficits, brain edema | 20 and 30 mg/kg significantly reduced neurological deficits and brain edema. 20 mg/kg was chosen as the optimal dose. | [4] |

| Traumatic Brain Injury (TBI) Mice | This compound administration | Brain water content, brain tissue loss, neurological function | Ameliorated cerebral edema, reduced brain tissue loss, and promoted recovery of neurological function. | [5] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature on this compound.

1. Cell Viability Assay (CCK-8)

-

Objective: To assess the effect of this compound on cell viability in response to a stimulus.

-

Materials:

-

Cultured neurons

-

96-well plates

-

Hemoglobin (Hb) solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

-

-

Procedure:

-

Seed cultured neurons in 96-well plates at a desired density and allow them to adhere overnight.

-

Induce cell injury by treating the cells with Hb solution for a specified duration. A control group without Hb treatment should be included.

-

Treat the Hb-stimulated cells with different concentrations of this compound (e.g., 5, 25, 50 µM) for a defined period. A vehicle control group (Hb + solvent) should be included.

-

After the treatment period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the control group.[4]

-

2. Cytokine Release Assay (ELISA)

-

Objective: To quantify the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-18) from cells treated with this compound.

-

Materials:

-

Cultured neurons or other relevant cell types

-

24-well plates

-

Hemoglobin (Hb) solution or other inflammatory stimuli (e.g., LPS, silica)

-

This compound

-

ELISA kits for the specific cytokines of interest

-

Microplate reader

-

-

Procedure:

-

Plate cells in 24-well plates and culture until they reach the desired confluency.

-

Prime cells if necessary (e.g., with LPS for inflammasome activation).

-

Stimulate the cells with an inflammatory agent (e.g., Hb, silica).

-

Concurrently treat the cells with this compound at various concentrations. Include appropriate controls (unstimulated, stimulated with vehicle).

-

After the incubation period, collect the cell culture supernatants.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.[4][6]

-

3. Western Blotting

-

Objective: To determine the protein levels of GSDMD, cleaved GSDMD, and other proteins in the signaling pathway.

-

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against GSDMD, cleaved GSDMD, NLRP3, Caspase-1, etc.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare protein lysates from cells or tissues treated with or without this compound.

-

Determine the protein concentration of each lysate using a protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities using software like ImageJ.[4]

-

4. Immunofluorescence Staining

-

Objective: To visualize the localization and expression of specific proteins (e.g., GSDMD) within cells or tissues.

-

Materials:

-

Frozen brain sections or cultured cells on coverslips

-

4% paraformaldehyde (PFA) for fixation

-

Blocking solution (e.g., serum in PBS)

-

Primary antibodies (e.g., anti-GSDMD, anti-NeuN)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Fix the frozen brain sections or cultured cells with 4% PFA.

-

Permeabilize the cells if necessary (e.g., with Triton X-100).

-

Block non-specific antibody binding with a blocking solution.

-

Incubate the samples with the primary antibodies overnight at 4°C.

-

Wash the samples and then incubate with the appropriate fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the samples with a mounting medium.

-

Visualize and capture images using a fluorescence microscope.[4]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key cellular pathways modulated by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Regulation and Modification of GSDMD Signaling in Diseases [frontiersin.org]

- 8. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

LDC7559: A Technical Guide for Investigating the Role of GSDMD in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LDC7559, a small molecule inhibitor of Gasdermin D (GSDMD), for studying its role in inflammatory diseases. This document details the mechanism of action of this compound, its application in relevant experimental models, and protocols for key assays.

Introduction to GSDMD and its Role in Inflammatory Diseases

Gasdermin D (GSDMD) is a crucial executioner protein of pyroptosis, a pro-inflammatory form of programmed cell death.[1][2][3] Upon activation by inflammatory caspases (such as caspase-1, -4, -5, and -11), GSDMD is cleaved into an N-terminal pore-forming domain (GSDMD-NT) and a C-terminal repressor domain.[1][4] The GSDMD-NT oligomerizes and inserts into the cell membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-18.[1][4]

Aberrant GSDMD activation is implicated in the pathogenesis of a wide range of inflammatory diseases, including sepsis, neurodegenerative diseases, nonalcoholic steatohepatitis (NASH), inflammatory bowel disease (IBD), and certain cancers.[1][5] Therefore, targeting GSDMD presents a promising therapeutic strategy for these conditions.

This compound: A Selective GSDMD Inhibitor

This compound is a selective inhibitor of GSDMD that has been shown to block pyroptosis and reduce inflammation in various preclinical models.[6][7][8][9][10] Mechanistically, this compound directly targets the GSDMD-NT domain, thereby preventing its pore-forming activity.[7][10][11] This action effectively suppresses the release of inflammatory cytokines and subsequent cell death.[7][10][11]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for this compound in various experimental settings.

| Parameter | Cell Type | Assay | Value | Reference |

| IC50 | Murine Neutrophils | PMA-induced NETosis | ~5.6 µM | [1][4] |

| IC50 | Murine Neutrophils | Cholesterol crystal-induced NETosis | ~300 nM | [1][4] |

| Cell Type | Inflammasome Activator | This compound Concentration | Effect | Reference |

| Human Primary Monocytes | Silica Crystals (NLRP3) | 1 and 10 µM | Inhibition of IL-1β release | [7] |

| Human Monocytic Cell Line (THP-1) | Transfected LPS (Non-canonical) | 1, 5, and 10 µM | Inhibition of IL-1β release | [7] |

| Murine Immortalized Bone Marrow-Derived Macrophages (BMDMs) | Transfected LPS (Non-canonical) | 1, 5, and 10 µM | Inhibition of IL-1β release | [7] |

| HEK293T cells (transfected with human GSDMD-NT) | - | 1, 5, and 10 µM | Blocked lethal effect (LDH release) | [7][12] |

| HEK293T cells (transfected with murine GSDMD-NT) | - | 5 µM | Blocked lethal effect (LDH release) | [7] |

| Primary Neurons (in vitro SAH model) | Hemoglobin | 10, 25, 50 µM | Dose-dependent inhibition of IL-1β, IL-6, and IL-18 release; Improved cell viability | [10] |

Signaling Pathways and Experimental Workflows

GSDMD Activation and Pyroptosis Pathway

References

- 1. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 5. 3.6. Supernatant Analysis for Cell Death Through Pyroptosis: LDH Release Assay Kit [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. IL-1 beta ELISA Kits [thermofisher.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]

- 11. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Neuroprotection: A Technical Guide to LDC7559 in Brain Injury Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the neuroprotective effects of LDC7559, a selective inhibitor of Gasdermin D (GSDMD), in preclinical models of brain injury. By elucidating its mechanism of action and summarizing key experimental findings, this document serves as a comprehensive resource for advancing research and development of novel therapeutics for traumatic brain injury (TBI) and subarachnoid hemorrhage (SAH).

The Challenge of Secondary Brain Injury and the Promise of Targeting Pyroptosis

Traumatic brain injury and subarachnoid hemorrhage are devastating neurological events characterized by a primary mechanical insult followed by a cascade of secondary injuries. This secondary phase, driven by neuroinflammation, oxidative stress, and excitotoxicity, significantly contributes to long-term neurological deficits.[1] A critical, yet until recently, overlooked mechanism in this process is pyroptosis, a form of pro-inflammatory programmed cell death.

Pyroptosis is mediated by the Gasdermin family of proteins, with Gasdermin D (GSDMD) playing a central role.[2][3] Upon activation by inflammatory caspases (caspase-1, -4, -5, and -11), GSDMD is cleaved, releasing its N-terminal domain (GSDMD-N).[4][5] GSDMD-N oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[2][4] This process amplifies the inflammatory response and contributes to neuronal death and tissue damage in the injured brain.

This compound has emerged as a potent and selective inhibitor of GSDMD, offering a targeted approach to mitigate pyroptosis-mediated secondary brain injury.[2][4][5] This guide will delve into the preclinical evidence supporting the neuroprotective role of this compound and provide detailed methodologies for its investigation.

Mechanism of Action: this compound and the GSDMD-Mediated Pyroptosis Pathway

This compound exerts its neuroprotective effects by directly targeting GSDMD, the executioner of pyroptotic cell death. It has been shown to block the GSDMD-N domain, thereby preventing the formation of membrane pores and subsequent inflammatory cascade.[4][5] The canonical pathway leading to GSDMD activation in the context of brain injury often involves the NLRP3 inflammasome.

The signaling cascade can be summarized as follows:

-

Priming: Damage-associated molecular patterns (DAMPs) released after the initial brain injury bind to Toll-like receptors (TLRs) on microglia and other immune cells, leading to the upregulation of NLRP3 and pro-IL-1β.

-

Activation: A second stimulus, such as ATP or ionic flux, activates the NLRP3 inflammasome complex.

-

Caspase-1 Activation: The activated NLRP3 inflammasome recruits and activates pro-caspase-1 into its active form, caspase-1.

-

GSDMD Cleavage and Cytokine Maturation: Active caspase-1 cleaves both GSDMD and pro-inflammatory cytokines (pro-IL-1β and pro-IL-18).

-

Pyroptosis: The cleaved GSDMD-N fragment forms pores in the cell membrane, leading to cell death and the release of mature IL-1β and IL-18, which further propagate neuroinflammation.

This compound intervenes at the final execution step by inhibiting GSDMD, without significantly affecting the upstream expression of NLRP3.[6]

Quantitative Evidence of Neuroprotection

Traumatic Brain Injury (TBI) Models

In mouse models of TBI induced by controlled cortical impact (CCI), this compound has demonstrated significant neuroprotective effects. Treatment with this compound has been shown to reduce neuroinflammation, inhibit pyroptosis, and improve functional recovery.[3]

| Parameter | Model | Treatment | Outcome | Reference |

| Neurological Function | CCI Mouse | This compound | Improved neurobehavioral function | [5] |

| Brain Edema | CCI Mouse | This compound | Ameliorated cerebral edema | [3] |

| Brain Tissue Loss | CCI Mouse | This compound | Mitigated brain tissue loss | [5] |

| Microglial Proliferation | CCI Mouse | This compound | Inhibited microglial proliferation | [3] |

| GSDMD & Cleaved GSDMD | CCI Mouse | This compound | Significantly inhibited GSDMD and cleaved GSDMD in microglia | [5] |

| Pro-inflammatory Cytokines | CCI Mouse | This compound | Decreased release of pro-inflammatory cytokines | [4] |

Subarachnoid Hemorrhage (SAH) Models

This compound has also shown promise in rodent models of SAH, typically induced by endovascular perforation. The administration of this compound after SAH has been found to suppress neuronal pyroptosis and apoptosis, reduce microglial activation, and lead to better neurological outcomes.[4][6]

| Parameter | Model | Treatment | Outcome | Reference |

| Neurological Deficits | Endovascular Perforation Rat | This compound (dose-dependently) | Improved neurological deficits and motor function | [5] |

| Brain Water Content | Endovascular Perforation Rat | This compound (20mg/kg & 30mg/kg) | Significantly reduced brain edema | [5] |

| Neuronal Pyroptosis | Endovascular Perforation Rat | This compound | Suppressed neuronal pyroptosis | [4][6] |

| Neuronal Apoptosis | Endovascular Perforation Rat | This compound | Reduced neuronal apoptosis | [4][6] |

| Microglial Activation | Endovascular Perforation Rat | This compound (dose-dependently) | Suppressed microglial activation | [4] |

| GSDMD & Cleaved GSDMD | Endovascular Perforation Rat | This compound | Decreased levels of GSDMD and cleaved GSDMD | [6] |

| Pro-inflammatory Cytokines | in vitro SAH model | This compound (dose-dependently) | Inhibited levels of IL-1β, IL-6, and IL-18 | [4] |

Experimental Protocols

Reproducibility is paramount in preclinical research. This section provides an overview of the detailed methodologies for key experiments cited in the evaluation of this compound.

Animal Models of Brain Injury

Controlled Cortical Impact (CCI) for TBI

The CCI model is a widely used method to induce a focal, reproducible TBI.

-

Anesthesia and Craniotomy: Mice are anesthetized, and a craniotomy is performed over the desired cortical region.

-

Impact Induction: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura at a defined velocity and depth.

-

Post-operative Care: The surgical site is closed, and animals receive appropriate post-operative care, including analgesics.

In Vitro Model of Neuroinflammation

To complement in vivo studies, an in vitro model using lipopolysaccharide (LPS) and nigericin is often employed.

-

Cell Culture: Microglia or other relevant cell types are cultured.

-

Stimulation: Cells are treated with LPS to prime the inflammasome, followed by nigericin to activate it, inducing pyroptosis.

-

Treatment: this compound is administered to assess its ability to inhibit pyroptosis and inflammation in a controlled cellular environment.

Endovascular Perforation for SAH

This model mimics the rupture of an aneurysm, leading to subarachnoid bleeding.

-

Surgical Exposure: The common, external, and internal carotid arteries are exposed in an anesthetized rodent.

-

Filament Insertion: A sharpened suture or filament is introduced into the external carotid artery and advanced to the internal carotid artery.

-

Perforation: The filament is advanced further to perforate a cerebral artery, typically at the circle of Willis, inducing a subarachnoid hemorrhage.

-

Post-operative Monitoring: Animals are monitored for neurological deficits and other signs of SAH.

Histological and Molecular Analyses

Immunofluorescence Staining

This technique is used to visualize the localization of specific proteins within brain tissue sections.

-

Tissue Preparation: Brain tissue is fixed, sectioned, and mounted on slides.

-

Antigen Retrieval: Epitopes are exposed using heat or enzymatic digestion.

-

Blocking and Permeabilization: Non-specific antibody binding is blocked, and cell membranes are permeabilized.

-

Antibody Incubation: Sections are incubated with primary antibodies against the target protein (e.g., GSDMD, Iba-1 for microglia), followed by fluorescently labeled secondary antibodies.

-

Imaging: Slides are imaged using a fluorescence or confocal microscope.

Western Blotting

Western blotting is employed to quantify the levels of specific proteins in brain tissue lysates.

-

Protein Extraction: Proteins are extracted from brain tissue samples.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the protein of interest (e.g., cleaved GSDMD, NLRP3, Caspase-1), followed by enzyme-conjugated secondary antibodies.

-

Detection: The protein bands are visualized and quantified using a chemiluminescent or fluorescent detection system.

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective effects of this compound in models of both traumatic brain injury and subarachnoid hemorrhage. By specifically inhibiting GSDMD-mediated pyroptosis, this compound effectively reduces neuroinflammation, ameliorates brain edema, minimizes tissue loss, and improves functional outcomes.

The targeted mechanism of action and promising efficacy of this compound make it a compelling candidate for further development as a therapeutic for acute brain injuries. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Establishing the optimal dosing, timing, and route of administration for clinical translation.

-

Long-term Efficacy and Safety: Evaluating the long-term neuroprotective effects and potential off-target effects of this compound.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other neuroprotective agents.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of this compound in patients with TBI and SAH.

The exploration of this compound represents a significant advancement in the field of neurotrauma research, offering a novel and targeted approach to mitigate the devastating consequences of secondary brain injury.

References

- 1. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]

- 4. 4.2. Controlled Cortical Impact TBI Model [bio-protocol.org]

- 5. kopfinstruments.com [kopfinstruments.com]

- 6. Frontiers | Modified Protocol to Enable the Study of Hemorrhage and Hematoma in a Traumatic Brain Injury Mouse Model [frontiersin.org]

LDC7559: A Novel Gasdermin D Inhibitor with Anti-Metastatic Potential in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LDC7559 is a small molecule inhibitor of Gasdermin D (GSDMD), the key executioner protein of pyroptosis, a lytic and inflammatory form of programmed cell death. Emerging evidence highlights the critical role of GSDMD-mediated signaling in cancer progression and metastasis. By forming pores in the cell membrane, the N-terminal fragment of GSDMD (GSDMD-N) not only triggers pyroptosis but also facilitates the release of pro-inflammatory cytokines and neutrophil extracellular traps (NETs). These processes contribute to a pro-tumorigenic microenvironment that can foster metastasis. This compound directly binds to and blocks the activity of GSDMD-N, offering a promising therapeutic strategy to counteract these effects. This technical guide provides a comprehensive overview of this compound's mechanism of action, its demonstrated anti-metastatic effects in preclinical cancer models, and detailed experimental protocols for its investigation.

Introduction to this compound

This compound has been identified as a potent and selective inhibitor of Gasdermin D (GSDMD).[1][2][3][4][5] Unlike other inhibitors that may target upstream components of the inflammatory cascade, this compound acts directly on the effector protein GSDMD.[1] Specifically, it inhibits the pore-forming activity of the N-terminal domain of GSDMD (GSDMD-N), which is the active fragment responsible for executing pyroptosis and enabling the formation of neutrophil extracellular traps (NETs).[1][3][6] This targeted mechanism of action makes this compound a valuable tool for dissecting the role of GSDMD in various pathological processes, including cancer.

Mechanism of Action: Inhibition of GSDMD-Mediated Events

Gasdermin D is a central player in inflammatory signaling pathways. In its inactive, full-length form, the cytotoxic N-terminal domain is inhibited by the C-terminal domain.[6] Upon activation by inflammatory caspases (caspase-1, -4, -5, or -11), GSDMD is cleaved, liberating the GSDMD-N fragment.[4][7] This fragment then oligomerizes and inserts into the plasma membrane, forming pores that lead to cell lysis (pyroptosis) and the release of inflammatory cytokines such as IL-1β and IL-18.[3] In neutrophils, GSDMD pore formation is also a critical step in the release of NETs, which are web-like structures of decondensed chromatin and granular proteins that can trap pathogens but also promote tumor metastasis.[1][8][9][10]

This compound exerts its inhibitory effect by directly blocking the function of the GSDMD-N domain.[1][3][4][6] This prevents the formation of pores in the cell membrane, thereby inhibiting both pyroptosis and NETosis.

This compound in Cancer Research and Metastasis

While the role of pyroptosis in cancer is complex and can be context-dependent, there is growing evidence that GSDMD-driven inflammation and NETosis can promote tumor progression and metastasis.[8] NETs have been shown to facilitate the trapping of circulating tumor cells, promote their adhesion to the endothelium, and awaken dormant cancer cells, thereby contributing to the formation of metastatic colonies.[8][9]

Furthermore, the tumor microenvironment is often characterized by an accumulation of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), which can dampen anti-tumor immune responses.[11][12][13]

Preclinical studies using the highly metastatic 4T1 murine breast cancer model have demonstrated the anti-metastatic potential of this compound.[14] Treatment with this compound led to a significant reduction in lung metastasis.[14] This effect was associated with a favorable modulation of the tumor microenvironment, characterized by a decrease in the number of monocytes and neutrophils (which can include MDSC populations) and a concurrent increase in the proportion of cytotoxic CD8+ T cells.[14]

Quantitative Data

The following table summarizes the key quantitative findings from a preclinical study of this compound in the 4T1 murine breast cancer model. While broad-spectrum IC50 values for this compound across various cancer cell lines are not yet widely published, the in vivo data strongly support its anti-metastatic potential.

| Parameter | Vehicle Control | This compound Treatment | Outcome | Reference |

| Lung Metastasis | High | Markedly Reduced | Inhibition of metastatic spread | [14] |

| Tumor-Infiltrating Myeloid Cells (Gr1+) | High | Reduced | Decrease in potentially immunosuppressive cells | [14] |

| Monocytes in Lungs | High | Reduced | Modulation of myeloid cell populations | [14] |

| Neutrophils in Lungs | High | Reduced | Modulation of myeloid cell populations | [14] |

| CD8+ T Cells in Lungs | Low | Increased | Enhancement of anti-tumor immunity | [14] |

Experimental Protocols

The following protocol is a synthesized methodology for an in vivo study of this compound's anti-metastatic effects based on the 4T1 murine breast cancer model.

Cell Culture

-

Cell Line: 4T1 murine mammary carcinoma cells.

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Animal Model

-

Species: Female BALB/c mice, 6-8 weeks old.

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Ethics: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Inoculation

-

Harvest 4T1 cells during the logarithmic growth phase and wash with sterile PBS.

-

Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Anesthetize the mice and inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the fourth mammary fat pad.

-

Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

This compound Preparation and Administration

-

Formulation: this compound can be formulated for oral administration. A stock solution in DMSO can be diluted in a vehicle such as corn oil.[1]

-

Dosage: A starting point for dose-ranging studies could be based on effective doses in other inflammatory models, typically in the range of 10-30 mg/kg.

-

Administration: Administer this compound or vehicle control daily via oral gavage, starting when tumors reach a palpable size (e.g., 50-100 mm^3).

Endpoint Analysis

-

Primary Tumor: At the end of the study, excise and weigh the primary tumors.

-

Metastasis Assessment:

-

Harvest lungs and fix in Bouin's solution to visualize metastatic nodules.

-

Count the number of surface metastatic nodules.

-

For more detailed analysis, embed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to quantify metastatic foci.

-

-

Immunophenotyping of Tumor Microenvironment:

-

Prepare single-cell suspensions from tumors and lungs.

-

Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, Gr-1, Ly6G, Ly6C, CD3, CD4, CD8).

-

Analyze by flow cytometry to quantify different immune cell populations.

-

Conclusion and Future Directions